molecular formula C21H21F3N2O4 B3614618 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide

3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide

Cat. No. B3614618
M. Wt: 422.4 g/mol
InChI Key: XPEXIARUAOFFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as "TFMPI" and belongs to the class of indole-based compounds. In

Mechanism of Action

The exact mechanism of action of 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide is not fully understood. However, it has been shown to modulate several signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. In addition, it has been shown to have anti-viral properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, which make it a promising compound for further study. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the study of 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it modulates signaling pathways in cells. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans.

Scientific Research Applications

3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide has been studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been studied for its potential use as a neuroprotective agent.

properties

IUPAC Name

3,4-dimethoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O4/c1-12-15(16-11-14(30-21(22,23)24)5-6-17(16)26-12)8-9-25-20(27)13-4-7-18(28-2)19(10-13)29-3/h4-7,10-11,26H,8-9H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEXIARUAOFFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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